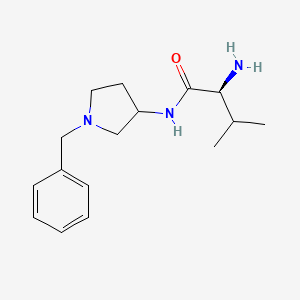

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide is a chiral amide derivative characterized by a benzyl-substituted pyrrolidine moiety and a branched aliphatic chain. Its stereochemistry at the α-carbon (S-configuration) and the benzyl-pyrrolidinyl group are critical for its biological interactions.

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)/t14?,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKAPZLJSQVNX-LOACHALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of (S)-1-benzyl-pyrrolidin-3-yl ester.

Reaction with Allyl Chloroformate: Allyl chloroformate is added dropwise to methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester in n-heptane under argon atmosphere.

Formation of Intermediate: The intermediate is then reacted with a primary amine to form the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its stereochemistry, substitution pattern, and amide linkage. Below is a systematic comparison with structurally related compounds:

Substituent Variations in the Pyrrolidine Core

- (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide (CAS 864759-46-6): Structural Difference: Replaces the butyramide group with a sulfonamide and introduces an iodine atom at the benzene ring. The iodine atom may increase molecular weight (442.31 g/mol) and influence pharmacokinetics . Application: Listed in rare chemical catalogs for specialized research, priced at $2,000/g .

- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7): Structural Difference: Adds a cyclopropyl group to the amide nitrogen. Functional Impact: The cyclopropyl moiety introduces steric hindrance, possibly altering binding kinetics to enzymes or receptors. This modification is linked to discontinued commercial availability, suggesting challenges in synthesis or stability .

Amide Backbone Modifications

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543): Structural Difference: Simplifies the pyrrolidine core to a trifluoroethyl group. Functional Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring oral bioavailability. However, reduced stereochemical complexity may diminish selectivity for bacterial targets compared to the benzyl-pyrrolidinyl analog .

- (S)-2-Amino-N-((S)-1-benzylpyrrolidin-2-ylmethyl)-N-ethyl-3-methylbutyramide (CAS 1401668-68-5): Structural Difference: Shifts the benzyl group to the pyrrolidin-2-yl position and adds an ethyl group to the amide nitrogen. Functional Impact: The ethyl substitution may prolong half-life by reducing renal clearance. Commercial availability from four suppliers indicates robust synthetic routes, unlike the discontinued target compound .

Research Implications

The discontinuation of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide contrasts with the commercial viability of analogs like CAS 1401668-68-5, highlighting the importance of nitrogen substituents in scalability. Its stereochemical complexity may offer unique binding modes but complicates synthesis, as seen in the specialized procedures for related compounds . Future studies could explore hybrid structures combining benzyl-pyrrolidinyl groups with trifluoroethyl or sulfonamide moieties to balance selectivity and stability.

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide, a compound with the molecular formula and a molecular weight of approximately 275.39 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound is characterized by a chiral center and features a pyrrolidine ring, which is significant for its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃O |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 1401665-24-4 |

| Purity | Min. 95% |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, primarily related to its interaction with neurotransmitter systems. It has been investigated for:

- CNS Activity : The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

- Antineoplastic Properties : Some studies have hinted at its potential as an antitumor agent, possibly through mechanisms involving apoptosis induction in cancer cells.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. The presence of the benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Research has shown that modifications to the pyrrolidine ring can significantly alter the compound's potency and selectivity towards specific receptors.

Study 1: Neuropharmacological Effects

A study published in Molecules explored the neuropharmacological effects of similar compounds derived from pyrrolidine derivatives. It was found that modifications to the amino group can enhance binding affinity to dopamine receptors, suggesting that this compound may exhibit similar properties .

Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of compounds with similar structures. In vitro assays demonstrated that certain derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a possible mechanism for this compound's action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.